An In-depth Technical Guide to Tert-butyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide to Tert-butyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate: A Privileged Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Core
The pyrazolo[3,4-b]pyridine scaffold is a paramount heterocyclic motif in the landscape of medicinal chemistry. Its structural resemblance to purine bases has rendered it a "privileged scaffold," a molecular framework that is recognized as a ligand by multiple biological targets. This has led to the development of a vast library of over 300,000 substituted 1H-pyrazolo[3,4-b]pyridine derivatives, which have been explored for a wide array of therapeutic applications.[1] These compounds have demonstrated significant potential in the treatment of cancers, neurodegenerative disorders, and infectious diseases, primarily through their action as kinase inhibitors.
This guide focuses on a specific, yet crucial derivative: Tert-butyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate . The introduction of a tert-butyloxycarbonyl (Boc) protecting group on the pyrazole nitrogen serves a strategic purpose in multi-step syntheses. It deactivates the N-H proton, preventing unwanted side reactions and allowing for selective modifications at other positions of the heterocyclic core. The methyl group at the 3-position provides a key structural feature that can influence the compound's interaction with biological targets. This guide will provide a comprehensive overview of its synthesis, physicochemical properties, and its pivotal role as a versatile intermediate in the development of novel therapeutics.
Physicochemical Properties and Structural Elucidation
While specific experimental data for Tert-butyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate is not extensively published, its properties can be reliably inferred from its constituent parts and data from closely related analogs.
| Property | Predicted/Inferred Value | Rationale/Reference |
| Molecular Formula | C₁₃H₁₇N₃O₂ | Based on chemical structure |
| Molecular Weight | 247.29 g/mol | Calculated from the molecular formula |
| Appearance | Likely a white to off-white solid | Common for similar organic compounds |
| Solubility | Soluble in organic solvents like DCM, THF, and ethyl acetate; insoluble in water. | The Boc group imparts significant hydrophobicity.[2] |
| CAS Number | 1172771-33-7 |
Structural Characterization: The definitive identification and purity assessment of this compound would rely on a suite of standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would be expected to show characteristic signals for the tert-butyl protons (a singlet around 1.6 ppm), the methyl protons (a singlet around 2.5 ppm), and distinct aromatic protons of the pyridine ring.
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¹³C NMR would confirm the presence of all 13 carbon atoms, including the carbonyl carbon of the Boc group (around 150 ppm) and the quaternary carbon of the tert-butyl group.
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Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be used to confirm the molecular weight, with the expected [M+H]⁺ ion at approximately m/z 248.14.
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Infrared (IR) Spectroscopy: A strong absorption band in the region of 1700-1750 cm⁻¹ would be indicative of the carbonyl stretching of the Boc group.
Synthesis of Tert-butyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
The synthesis of the title compound is a multi-step process that hinges on the initial construction of the 3-methyl-1H-pyrazolo[3,4-b]pyridine core, followed by the protection of the pyrazole nitrogen with a Boc group. The following protocol is a well-established and reliable pathway.
Experimental Protocol
Part 1: Synthesis of 3-methyl-1H-pyrazolo[3,4-b]pyridine
This synthesis involves the cyclization of a substituted pyridine with hydrazine. A common precursor is 2-chloro-3-acetylpyridine.
Materials:
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2-chloro-3-acetylpyridine
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Hydrazine hydrate
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Ethanol
Procedure:
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In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-3-acetylpyridine in ethanol.
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Add an excess of hydrazine hydrate to the solution.
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Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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Remove the solvent under reduced pressure.
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The crude product can be purified by recrystallization or column chromatography to yield 3-methyl-1H-pyrazolo[3,4-b]pyridine.
Causality of Experimental Choices:
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Ethanol is chosen as a solvent due to its ability to dissolve both reactants and its appropriate boiling point for the reaction.
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An excess of hydrazine hydrate is used to drive the reaction to completion.
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TLC is a crucial in-process control to determine the endpoint of the reaction, preventing the formation of byproducts from prolonged heating.
Part 2: Boc Protection of 3-methyl-1H-pyrazolo[3,4-b]pyridine
The final step is the introduction of the tert-butyloxycarbonyl (Boc) protecting group onto the pyrazole nitrogen.
Materials:
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3-methyl-1H-pyrazolo[3,4-b]pyridine
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Di-tert-butyl dicarbonate (Boc₂O)
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Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP)
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Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
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Dissolve 3-methyl-1H-pyrazolo[3,4-b]pyridine in an anhydrous solvent such as DCM or THF in a round-bottom flask.
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Add a catalytic amount of DMAP or an equimolar amount of TEA to the solution.
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Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture.
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Stir the reaction at room temperature for several hours, monitoring its progress by TLC.
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Once the starting material is consumed, quench the reaction with a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with the organic solvent used in the reaction.
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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The crude product, Tert-butyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate, can be purified by flash column chromatography.
Causality of Experimental Choices:
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Anhydrous solvents are essential as Boc₂O is sensitive to moisture.
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A base (TEA or DMAP) is required to deprotonate the pyrazole nitrogen, making it nucleophilic enough to attack the carbonyl carbon of Boc₂O. DMAP is a more potent catalyst for this transformation.
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The workup with ammonium chloride removes the excess base and other aqueous-soluble impurities.
Caption: Synthetic workflow for Tert-butyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate.
Applications in Drug Discovery and Development
Tert-butyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate is not typically an active pharmaceutical ingredient (API) itself. Instead, it serves as a crucial building block in the synthesis of more complex molecules with therapeutic potential. The Boc group can be easily removed under acidic conditions, revealing the N-H of the pyrazole, which can then be further functionalized.
The pyrazolo[3,4-b]pyridine core is a well-established pharmacophore in the design of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.
Notable Kinase Targets for Pyrazolo[3,4-b]pyridine Derivatives:
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Tropomyosin Receptor Kinases (TRKs): These kinases are involved in cell proliferation and differentiation. Their overactivation can lead to various cancers. Pyrazolo[3,4-b]pyridine derivatives have been designed and synthesized as potent TRK inhibitors.[3]
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TANK-binding kinase 1 (TBK1): TBK1 is a key regulator of innate immunity and is also implicated in neuroinflammation and oncogenesis. The pyrazolo[3,4-b]pyridine scaffold has been successfully utilized to develop highly potent TBK1 inhibitors.[4]
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Breast Tumor Kinase (BRK/PTK6): Overexpressed in several cancers, BRK is an oncogenic driver. The pyrazolo[3,4-d]pyrimidine scaffold, a close analog, has been used to develop potent inhibitors of this kinase.
The general mechanism of action for these kinase inhibitors involves the pyrazolo[3,4-b]pyridine core acting as a hinge-binding motif. The nitrogen atoms in the heterocyclic system form hydrogen bonds with the amino acid residues in the hinge region of the kinase's ATP-binding pocket. This competitive binding prevents ATP from accessing the active site, thereby inhibiting the kinase's activity and disrupting the downstream signaling pathways that promote disease progression.
Caption: Mechanism of action for pyrazolo[3,4-b]pyridine-based kinase inhibitors.
Conclusion and Future Perspectives
Tert-butyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate is a molecule of significant strategic importance in the field of drug discovery. While it may not possess intrinsic therapeutic activity, its role as a versatile, Boc-protected intermediate is invaluable for the synthesis of potent and selective kinase inhibitors. The robust and well-understood chemistry for the synthesis of the pyrazolo[3,4-b]pyridine core, coupled with the strategic use of protecting groups, allows for the systematic exploration of the chemical space around this privileged scaffold.
Future research will undoubtedly continue to leverage this and similar building blocks to develop next-generation therapeutics targeting a broader range of kinases and other enzymes implicated in human diseases. The continued refinement of synthetic methodologies and a deeper understanding of the structure-activity relationships of pyrazolo[3,4-b]pyridine derivatives will be pivotal in the ongoing quest for more effective and safer medicines.
References
- Anonymous. (2024). Improved process for preparation of substituted pyrazolo [3,4-b] pyridine. Technical Disclosure Commons.
- Benchchem. (n.d.). tert-Butyl 3-methyl-1H-pyrazolo[4,3-b]pyridine-1-carboxylate.
- MedChemExpress. (n.d.). (R)-tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate.
- Li, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1636-1653.
- Castillo, J. C., et al. (2021). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2021(3), M1250.
- Wang, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(11), 1405-1414.
- Castillo, J. C., et al. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine. Molbank, 2021(3), M1250.
- González-Vera, J. A., et al. (2022).
- Rogozińska-Szymczak, M., & Tomasik, P. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2775.
- Kumpf, S., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- Andersen, C., et al. (2014). Gas-Phase Synthesis of Pyrazolo[3,4-b]pyridin-4-ones. European Journal of Organic Chemistry, 2014(31), 6985-6994.
- CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof. (2013).
- El-Gazzar, A. G., et al. (2022). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. European Journal of Medicinal Chemistry, 238, 114478.
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